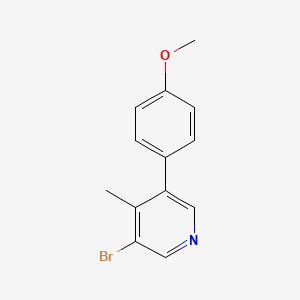

3-Bromo-5-(4-methoxyphenyl)-4-methylpyridine

Overview

Description

3-Bromo-5-(4-methoxyphenyl)-4-methylpyridine is a brominated pyridine derivative with a methoxyphenyl substituent.

Preparation Methods

The synthesis of 3-Bromo-5-(4-methoxyphenyl)-4-methylpyridine can involve various strategies, including palladium-catalyzed cross-coupling reactions. One common method is the Suzuki coupling reaction, which is employed to introduce the 4-methoxyphenyl group onto a bromopyridine precursor . The reaction conditions typically involve the use of a palladium catalyst, a base, and a solvent such as toluene or ethanol. Industrial production methods may also utilize similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

3-Bromo-5-(4-methoxyphenyl)-4-methylpyridine can participate in various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Coupling Reactions: The compound can undergo coupling reactions, such as the Suzuki coupling, to form carbon-carbon bonds.

Oxidation and Reduction Reactions: The methoxyphenyl group can be oxidized or reduced under appropriate conditions.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol. Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted pyridine derivatives.

Scientific Research Applications

3-Bromo-5-(4-methoxyphenyl)-4-methylpyridine has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: The compound can be used in the development of biologically active molecules, such as potential pharmaceuticals.

Medicine: It may be explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

Industry: The compound can be used in the production of materials with specific luminescent properties.

Mechanism of Action

The mechanism by which 3-Bromo-5-(4-methoxyphenyl)-4-methylpyridine exerts its effects involves its interaction with various molecular targets and pathways. The bromine and methoxyphenyl groups on the pyridine ring can influence the reactivity and interaction of the molecule with other chemical species. This can lead to the activation or inhibition of specific biochemical pathways, depending on the context of its use.

Comparison with Similar Compounds

3-Bromo-5-(4-methoxyphenyl)-4-methylpyridine can be compared with other brominated pyridine derivatives, such as:

3-Bromo-5-(4-methoxyphenyl)pyridine: Similar in structure but lacks the methyl group on the pyridine ring.

3-Bromo-5-(4-methylphenyl)pyridine: Similar but has a methyl group instead of a methoxy group on the phenyl ring.

Biological Activity

Antibacterial Activity

3-Bromo-5-(4-methoxyphenyl)-4-methylpyridine has demonstrated notable antibacterial properties. In a comparative study with similar pyridine derivatives, the compound exhibited significant inhibition against both Gram-positive and Gram-negative bacteria .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| B. subtilis | 75 |

| E. faecalis | 125 |

| E. coli | <125 |

| P. aeruginosa | 150 |

These results suggest that this compound has broad-spectrum antibacterial activity, with particular efficacy against B. subtilis and E. coli .

Antifungal Properties

While specific data on the antifungal activity of this compound is limited, studies on structurally similar compounds suggest potential antifungal properties. The presence of the methoxy group is thought to enhance its solubility in organic solvents, which may contribute to its biological activity.

Potential Anti-cancer Activity

Research into pyridine derivatives has revealed promising anti-cancer properties. A case study involving a related compound showed cytotoxicity and apoptosis induction in FaDu hypopharyngeal tumor cells, comparable to the reference drug bleomycin . While this study did not directly involve this compound, it suggests potential avenues for investigation.

The biological activity of this compound is believed to be influenced by its unique structural features:

- The bromine atom at the 3-position may contribute to its reactivity.

- The 4-methoxyphenyl group at the 5-position likely affects its solubility and interaction with biological targets.

- The methyl group at the 4-position could influence its binding properties.

Studies on the interactions of this compound with biological targets are crucial for understanding its mechanism of action. Typical interaction studies involve:

- Protein binding assays

- Enzyme inhibition studies

- Receptor affinity tests

Comparative Analysis

When compared to structurally similar compounds, this compound shows unique characteristics:

| Compound | Structural Features | Biological Activity |

|---|---|---|

| This compound | Bromine at 3, methoxyphenyl at 5, methyl at 4 | Broad-spectrum antibacterial |

| 3-Bromo-4-methylpyridine | Bromine at 3, methyl at 4 | Limited antibacterial activity |

| 5-Bromo-2-methylpyridine | Bromine at 5, methyl at 2 | Moderate antifungal properties |

This comparison highlights the importance of the methoxyphenyl group in enhancing the biological activity of this compound.

Properties

IUPAC Name |

3-bromo-5-(4-methoxyphenyl)-4-methylpyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12BrNO/c1-9-12(7-15-8-13(9)14)10-3-5-11(16-2)6-4-10/h3-8H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVAFAAKOWUXSNM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NC=C1C2=CC=C(C=C2)OC)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.